![molecular formula C25H21F3N4O2 B2925488 [3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone CAS No. 955961-90-7](/img/structure/B2925488.png)
[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone
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Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyridine ring, and a trifluoromethyl group. The presence of these groups can confer specific properties to the compound, such as reactivity, polarity, and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be quite complex. It would likely have a planar aromatic pyrazole and pyridine ring system, with the trifluoromethyl group adding electron-withdrawing character .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The pyrazole and pyridine rings might undergo electrophilic substitution reactions, while the trifluoromethyl group could potentially be transformed into other functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. The presence of the trifluoromethyl group could increase its lipophilicity, while the nitrogen-containing rings could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Structural Analysis
- Isomorphous Structures : Research has been conducted on the synthesis of isomorphous structures related to the compound, focusing on the chlorine-methyl exchange rule and the challenges of detecting isomorphism due to extensive disorder in crystal structures (Rajni Swamy et al., 2013).
Antimicrobial Activity
- Antimicrobial Properties : Several studies have explored the antimicrobial activities of pyrazole derivatives. For instance, the synthesis of new pyrazolines has shown antimicrobial activity comparable to standard drugs, indicating the potential utility of these compounds in medicinal chemistry (Kumar et al., 2012).
Anticancer Potential
- Anticancer Agents : Pyrazole derivatives have been investigated for their potential as anticancer agents. Specific compounds have exhibited higher anticancer activity than the reference drug doxorubicin in vitro, highlighting the promise of these molecules in cancer therapy (Hafez et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition : Research into pyrazole derivatives as corrosion inhibitors for mild steel in hydrochloric acid solutions has shown significant inhibition efficiency, suggesting applications in materials science and engineering (Yadav et al., 2015).
Biological Activities
- Herbicidal and Insecticidal Activities : Novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups have been synthesized and shown to exhibit favorable herbicidal and insecticidal activities, indicating their potential in agricultural applications (Wang et al., 2015).
Antioxidant Activities
- Antioxidant Properties : Synthesized derivatives containing pyrazole moieties have demonstrated moderate antioxidant activities, suggesting their potential use in developing treatments for diseases associated with oxidative stress (Lynda, 2021).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Tyrosine-protein kinase ABL1 . This protein plays a crucial role in cell differentiation, cell division, cell adhesion, and stress response .
Mode of Action
The compound interacts with its target by binding to the active site of the Tyrosine-protein kinase ABL1 . This interaction inhibits the protein’s activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
The affected pathways include the ABL1 signaling pathway . The inhibition of ABL1 disrupts the normal signaling process, affecting various cellular functions such as cell growth and survival .
Pharmacokinetics
It is known that the compound has anonlinear pharmacokinetic profile . This means that the rate of absorption, distribution, metabolism, and excretion can vary depending on the dose and frequency of administration .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation and the induction of apoptosis . These effects are due to the disruption of the ABL1 signaling pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s ability to bind to its target, thereby affecting its overall effectiveness .
properties
IUPAC Name |
[3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]pyrazol-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O2/c1-31(23-4-2-3-14-29-23)16-17-34-21-11-7-18(8-12-21)22-13-15-32(30-22)24(33)19-5-9-20(10-6-19)25(26,27)28/h2-15H,16-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOQZNUFXAXLLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)C2=NN(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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